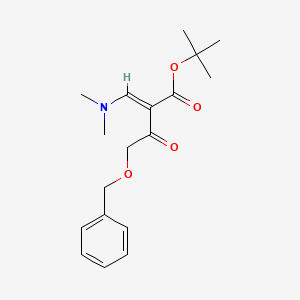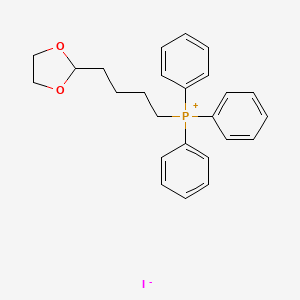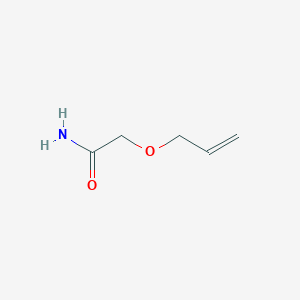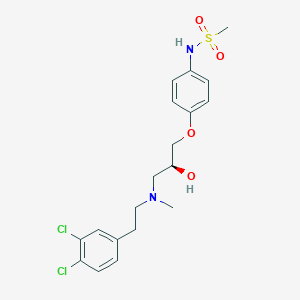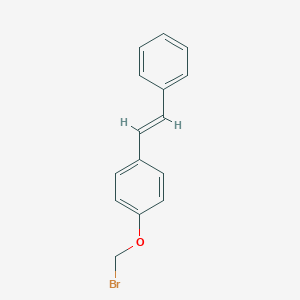![molecular formula C8H8N2O2 B12829637 (1H-Benzo[d]imidazol-2-yl)methanediol](/img/structure/B12829637.png)
(1H-Benzo[d]imidazol-2-yl)methanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1H-Benzo[d]imidazol-2-yl)methanediol is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The structure of this compound consists of a benzimidazole ring with a methanediol group attached to the second position of the ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Benzo[d]imidazol-2-yl)methanediol can be achieved through various synthetic routes. One common method involves the reaction of o-phenylenediamine with an aldehyde under acidic conditions to form the benzimidazole ring. The methanediol group can be introduced by subsequent reactions involving formaldehyde or other suitable reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(1H-Benzo[d]imidazol-2-yl)methanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.
Substitution: The methanediol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various benzimidazole derivatives with different functional groups attached to the ring. These derivatives can exhibit different biological and chemical properties, making them useful in various applications .
Aplicaciones Científicas De Investigación
(1H-Benzo[d]imidazol-2-yl)methanediol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as optoelectronic materials
Mecanismo De Acción
The mechanism of action of (1H-Benzo[d]imidazol-2-yl)methanediol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (1H-Benzo[d]imidazol-2-yl)methanediol include other benzimidazole derivatives such as:
- (1H-Benzo[d]imidazol-2-yl)(phenyl)methanone
- 2-(1H-Benzo[d]imidazol-2-yl)acetate
- N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines .
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows it to interact with a unique set of molecular targets and exhibit distinct biological activities. Its methanediol group provides additional sites for chemical modification, enabling the synthesis of a wide range of derivatives with tailored properties .
Propiedades
Fórmula molecular |
C8H8N2O2 |
|---|---|
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
1H-benzimidazol-2-ylmethanediol |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)7-9-5-3-1-2-4-6(5)10-7/h1-4,8,11-12H,(H,9,10) |
Clave InChI |
NOYCWHAVFPTJGQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1-Iododibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B12829569.png)
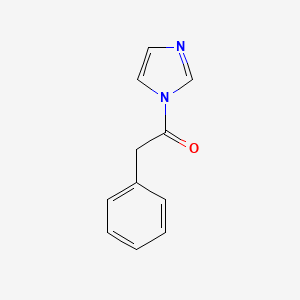
![S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine](/img/structure/B12829580.png)

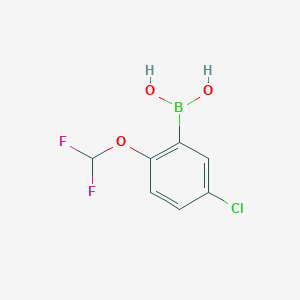


![(5AS,10bR)-2-mesityl-9-nitro-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12829615.png)
